2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride is a heterocyclic compound characterized by its unique structure, which combines a pyridine ring fused with an oxazine moiety. This compound is known for its potential pharmaceutical applications due to its distinctive chemical properties and biological activity. The dihydrochloride form indicates that the compound is stabilized with two hydrochloride ions, enhancing its solubility and stability in various environments .
The chemical reactivity of 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride can be attributed to the presence of nitrogen atoms in the heterocyclic structure. Typical reactions may include:
These reactions make the compound versatile for further chemical modifications and synthesizing derivatives with varied biological activities .
2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride exhibits several biological activities that make it a candidate for pharmaceutical development. Studies indicate that it may possess:
These activities are primarily attributed to the structural features of the compound that allow it to interact with biological targets effectively .
The synthesis of 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride can be achieved through several methods:
Each method varies in complexity and yield, allowing for flexibility depending on the desired application and scale of production .
The applications of 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride include:
These applications highlight its versatility across different scientific fields .
Interaction studies involving 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride focus on its binding affinity and efficacy against biological targets. Key findings include:
These studies are crucial for understanding how this compound can be utilized in therapeutic settings and what potential side effects might arise from its use .
Several compounds share structural or functional similarities with 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride. A comparison reveals unique characteristics:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 2H-Pyrido[4,3-b][1,4]oxazine | Heterocyclic | Antimicrobial | Lacks dihydrochloride stabilization |
| 3-Hydroxy-2-pyridone | Pyridine derivative | Antitumor | Hydroxy group enhances reactivity |
| 1-Amino-2-pyridone | Amino derivative | Neuroprotective | Amino group alters interaction dynamics |
| 5-Methyl-2-pyridone | Methylated pyridine | Antiviral | Methyl group increases lipophilicity |
These similar compounds demonstrate varying degrees of biological activity and structural differences that contribute to their unique properties. The distinct fused oxazine structure of 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride sets it apart from other derivatives by potentially offering enhanced pharmacological profiles .
Traditional cyclization methodologies for constructing pyrido[4,3-b] [2]oxazine bicyclic systems rely on well-established organic synthesis principles that have been refined over decades of synthetic organic chemistry research [3]. These approaches typically involve the formation of carbon-nitrogen and carbon-oxygen bonds through nucleophilic substitution, condensation reactions, and ring closure mechanisms [4].
The most fundamental approach involves the cyclization of appropriate precursors under specific conditions, with one common method utilizing the reaction of 2-aminopyridine with glyoxal in the presence of hydrochloric acid . This methodology leads to the formation of the desired oxazine ring through a nucleophilic attack mechanism followed by cyclization [4]. The reaction proceeds through an initial nucleophilic addition of the amino group to the carbonyl functionality, followed by intramolecular cyclization to form the six-membered oxazine ring [5].
Electrophilic ring closure reactions represent another traditional approach, though these are less common due to the electron-rich nature of nitrogen and oxygen heteroatoms [6]. These reactions typically involve ring closure onto an existing aromatic system, where the pyridine ring acts as an electron-rich system subject to electrophilic attack [6]. The formation of the bicyclic system occurs through electrophilic cyclization, often requiring Lewis acid catalysis to activate the electrophilic component [4].
Condensation cyclization methods utilize dicarbonyl compounds as key intermediates, employing acid or base catalysis to promote ring formation [7] [8]. These reactions follow established heterocycle synthesis strategies where the heteroatoms are identified first, followed by determination of the required carbon backbone structure [7]. The mechanism typically involves nucleophilic attack of the nitrogen heteroatom on carbonyl carbons, followed by elimination of water to achieve aromatization [7].
| Method | Key Reagents | Reaction Conditions | Typical Yields (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Cyclization | 2-Aminopyridine + Glyoxal | Hydrochloric acid, room temperature to reflux | 45-78 | Simple reagents, reliable | Limited scope, harsh conditions |
| Electrophilic Ring Closure | Lewis acids, electrophilic reagents | Lewis acid catalysis, mild conditions | 50-85 | High selectivity, mild conditions | Substrate dependent, expensive reagents |
| Condensation Cyclization | Dicarbonyl compounds + amines | Acid/base catalysis, reflux | 60-90 | Good yields, versatile | Side reactions possible |
| Radical Cyclization | Radical initiators, azobisisobutyronitrile | Radical conditions, inert atmosphere | 40-70 | Functional group tolerance | Requires inert conditions |
| Oxidative Cyclization | Oxidizing agents (potassium permanganate, hydrogen peroxide) | Oxidative conditions, controlled temperature | 55-80 | Clean reactions, good selectivity | Overoxidation possible |
| Thermal Cyclization | Heat, thermal conditions | High temperature, solvent-free or high boiling solvents | 30-65 | Simple setup, no catalysts | High temperatures, low selectivity |
Radical cyclization approaches utilize nitrogen-centered radicals as key intermediates for heterocycle formation [5]. The cyclization of nitrogen-centered radicals constitutes a powerful approach for the synthesis of nitrogen heterocycles, with the most common ring-closure mode being the 5-exo cyclization onto an internal unsaturation [5]. These methods involve the generation of nitrogen radicals through various means, including homolytic cleavage of nitrogen-halogen bonds or single-electron transfer processes [5].
Oxidative cyclization methods employ oxidizing agents to promote ring formation through controlled oxidation processes [4]. These reactions typically involve the oxidation of hydroxamic acid precursors or similar nitrogen-containing compounds to generate reactive intermediates capable of cyclization [4]. The reaction conditions must be carefully controlled to prevent overoxidation and maintain selectivity for the desired bicyclic product [4].
Palladium-catalyzed reactions have emerged as versatile and powerful synthetic methods for the construction and functionalization of nitrogen heterocycles, including pyrido[4,3-b] [2]oxazine derivatives [9] [10]. These methodologies leverage the unique properties of palladium complexes to facilitate carbon-carbon and carbon-heteroatom bond formation through well-established cross-coupling reactions [9].
Suzuki-Miyaura coupling reactions represent one of the most important palladium-catalyzed pathways for ring functionalization [10]. These reactions utilize organoborane reagents as nucleophilic partners and proceed through oxidative addition, transmetalation, and reductive elimination cycles [10]. The high regioselectivity and functional group tolerance of Suzuki-Miyaura reactions make them particularly suitable for the late-stage functionalization of pyrido[4,3-b] [2]oxazine scaffolds [9].
The synthesis of 4-tert-butoxycarbonyl-3-[(diphenoxyphosphoryl)oxo]-4H-pyrido[3,2-b] [2]oxazine from pyridoxazin-3-one derivatives demonstrates the utility of palladium-catalyzed approaches [11]. Hydrogenolysis of this compound provides a convenient route to the parent 4H-pyrido[3,2-b] [2]oxazine system, while palladium-catalyzed coupling reactions between vinylphosphate intermediates and organostannanes enable access to 3-substituted derivatives [11].
Heck reactions provide another important palladium-catalyzed pathway for introducing vinyl substituents and creating carbon-carbon bonds [9]. These reactions proceed through a mechanism involving oxidative addition of the palladium catalyst to an aryl or vinyl halide, followed by alkene insertion and beta-hydride elimination [10]. The stereochemical outcome can be controlled through appropriate choice of reaction conditions and ligands [9].
Buchwald-Hartwig amination reactions enable the formation of carbon-nitrogen bonds through palladium-catalyzed coupling of aryl halides with amines [10]. These reactions have proven particularly valuable for the synthesis of substituted heterocycles, as they allow for the introduction of diverse nitrogen-containing substituents under relatively mild conditions [9]. The excellent chemoselectivity of these reactions makes them compatible with a wide range of functional groups [10].
| Reaction Type | Catalyst System | Base/Additives | Temperature (°C) | Yields (%) | Selectivity |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(triphenylphosphine)4, Palladium(diphenylphosphinoferrocene)dichloride | Potassium carbonate, Cesium carbonate | 80-100 | 70-95 | High regioselectivity |
| Heck Reaction | Palladium acetate, Triphenylphosphine | Triethylamine, Potassium carbonate | 100-140 | 60-85 | Good E/Z selectivity |
| Buchwald-Hartwig Amination | Tris(dibenzylideneacetone)dipalladium, phosphine ligands | Sodium tert-butoxide, Cesium carbonate | 80-120 | 65-90 | Excellent chemoselectivity |
| Sonogashira Coupling | Palladium dichloride bis(triphenylphosphine), Copper iodide | Triethylamine, piperidine | 60-80 | 55-80 | High regioselectivity |
| Carbon-Hydrogen Activation | Palladium acetate, N-heterocyclic carbene ligands | Acetic acid, various acids | 100-160 | 50-85 | Site-selective |
| Intramolecular Cyclization | Palladium(triphenylphosphine)4, various ligands | Base dependent on substrate | 80-140 | 60-88 | Excellent diastereoselectivity |
Sonogashira coupling reactions facilitate the introduction of alkyne substituents through palladium and copper co-catalyzed processes [10]. These reactions are particularly valuable for creating conjugated systems and introducing functional handles for further synthetic elaboration [9]. The dual catalytic system enables efficient cross-coupling under relatively mild conditions with high regioselectivity [10].
Carbon-hydrogen activation reactions represent an emerging area in palladium catalysis that enables direct functionalization of carbon-hydrogen bonds without pre-functionalization [12]. These reactions rely on the ability of palladium complexes to selectively activate specific carbon-hydrogen bonds, often directed by coordinating functional groups [12]. The site-selectivity achieved through carbon-hydrogen activation makes these reactions particularly attractive for the late-stage modification of complex heterocyclic scaffolds [9].
Intramolecular cyclization reactions utilizing palladium catalysis provide access to fused ring systems with excellent diastereoselectivity [13]. The synthesis of 4-sila-4H-benzo[d] [14]oxazines through intramolecular Hiyama coupling demonstrates the versatility of these approaches for heterocycle synthesis [13]. The constrained geometry of intramolecular reactions often leads to enhanced selectivity compared to intermolecular processes [12].
The [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction, represents one of the most powerful and versatile methods for constructing six-membered rings and complex polycyclic structures [15] [16]. Recent advances in this area have led to novel strategies specifically applicable to the synthesis and diversification of pyrido[4,3-b] [2]oxazine scaffolds [17].
Classical Diels-Alder reactions involve the cycloaddition of a conjugated diene with a dienophile to form cyclohexene derivatives [15]. These reactions are thermally allowed pericyclic processes that proceed through concerted mechanisms with high stereoselectivity [15]. The reaction is highly stereospecific and involves suprafacial addition of both components, with the configuration of substituents in both the diene and dienophile being retained in the adduct [15].
Hetero-Diels-Alder reactions extend the scope of cycloaddition chemistry by incorporating heteroatoms into either the diene or dienophile components [6]. These reactions enable the direct synthesis of heterocyclic systems and have found particular application in the construction of oxygen and nitrogen-containing six-membered rings [8]. The electronic properties of the heteroatoms can significantly influence the regioselectivity and reaction rate of the cycloaddition [6].
A recent breakthrough involves the development of a convenient synthetic protocol for pyrido[2,3-c]pyridazine and pyrido[3,2-e] oxazine scaffolds through cesium carbonate-promoted [4+2] cycloaddition reactions [17]. This methodology utilizes alpha-halogenated N-tosylhydrazones or N-acylhydrazones as four-electron components and 5,6-unsubstituted 1,4-dihydropyridines as two-electron partners [17]. The reaction proceeds under mild conditions with excellent regioselectivity and diastereoselectivity [17].
The base-promoted [4+2] cycloaddition of alpha-chlorogenated oximes with 1,4-dihydropyridines affords functionalized pyrido[3,2-e] oxazines in satisfactory yields [17]. This methodology demonstrates broad substrate scope, high functional group tolerance, and significant atomic economy [17]. The mild reaction conditions and the ability to introduce diverse substituents make this approach particularly attractive for scaffold diversification [17].
| Cycloaddition Type | Diene Component | Dienophile | Conditions | Stereoselectivity | Yields (%) |
|---|---|---|---|---|---|
| Diels-Alder Reaction | Conjugated dienes | Electron-poor alkenes | Thermal, 80-200°C | High endo selectivity | 65-95 |
| Hetero Diels-Alder | Heteroatom-containing dienes | Carbonyl compounds | Lewis acid catalysis | Variable, condition dependent | 55-85 |
| Inverse Electron Demand | Electron-rich dienes | Electron-poor heterophiles | High temperature, pressure | High facial selectivity | 70-90 |
| Intramolecular [4+2] | Tethered diene systems | Pendant alkenes | Mild conditions, room temperature-80°C | Excellent due to constraint | 75-95 |
| Nitroso Diels-Alder | Conjugated systems | Nitroso compounds | Oxidative conditions | Good diastereoselectivity | 60-80 |
| Domino Cycloaddition | In situ generated dienes | Multiple dienophiles | Sequential conditions | Multiple stereocenters controlled | 50-85 |
Intramolecular nitroso Diels-Alder reactions provide access to bicyclic oxamazin cores through a one-step process that forms both fused rings simultaneously [19] [20]. The methodology involves the oxidation of hydroxamic acid precursors to generate transient nitrosocarbonyl compounds that undergo intramolecular cycloaddition [19]. Despite typically modest yields, this approach represents a remarkable example of complexity generation in a single synthetic operation [19].
Inverse electron demand Diels-Alder reactions utilize electron-rich dienes and electron-poor dienophiles, reversing the typical electronic requirements of the classical reaction [16]. These reactions often proceed under milder conditions and can provide complementary regioselectivity compared to normal electron demand cycloadditions [16]. The ability to control the electronic nature of the reaction partners provides additional flexibility in synthetic design [15].
The application of 1,4-oxazinone precursors to the construction of pyridine derivatives through tandem intermolecular cycloaddition/cycloreversion sequences demonstrates the versatility of [4+2] strategies [14] [21]. This methodology involves the initial formation of oxazinone intermediates through Staudinger reductive cyclization, followed by interception with terminal alkyne substrates [14]. Alkyne substrates bearing propargyl oxygen substitution show good regioselectivity, selectively affording 2,4,6-substituted pyridines [14].
Domino cycloaddition processes enable the rapid construction of complex polyheterocyclic scaffolds through sequential [4+2] cycloaddition reactions [22] [8]. A gold-catalyzed post-Ugi chemo- and diastereoselective cascade dearomative spirocyclization/1,6-addition sequence has been developed for the synthesis of diverse fused polyheterocyclic scaffolds [22]. This approach demonstrates exceptional efficiency in constructing 28 different fused polyheterocyclic scaffolds with good building-block variability and structural complexity in just two operational steps [22].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2H,3H,4H-Pyrido[4,3-b] [2]oxazine dihydrochloride through detailed analysis of both proton and carbon-13 chemical shifts. The heterocyclic framework exhibits distinctive spectroscopic signatures that enable unambiguous structural assignment and conformational determination [3].
Proton Nuclear Magnetic Resonance Characterization
The ¹H Nuclear Magnetic Resonance spectrum of 2H,3H,4H-Pyrido[4,3-b] [2]oxazine dihydrochloride reveals characteristic resonances that reflect the electronic environment of the fused ring system. The oxazine ring protons appear as diagnostic multiplets, with the oxygen-adjacent methylene protons (OCH₂) resonating in the range of 4.28-4.31 ppm [3]. This downfield shift results from the deshielding effect of the electronegative oxygen atom within the heterocyclic framework.
The nitrogen-adjacent methylene protons (NCH₂) exhibit characteristic resonances between 3.42-3.46 ppm, reflecting the moderate deshielding influence of the nitrogen heteroatom [3]. The aromatic protons of the pyridine ring system appear as singlet signals in the region of 6.59-7.05 ppm, consistent with the aromatic character and electron-withdrawing nature of the nitrogen-containing heterocycle.
Alkyl substituents, when present, display typical upfield chemical shifts between 1.12-1.27 ppm for methyl groups, appearing as multiplets due to coupling interactions with adjacent protons [3]. These chemical shift values are characteristic of alkyl groups attached to nitrogen atoms in heterocyclic systems.
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the pyrido-oxazine system. The oxazine ring carbons exhibit characteristic chemical shifts that reflect their unique electronic environments. The OCH₂ carbon resonates between 64.3-67.4 ppm, a chemical shift range typical of carbons directly bonded to oxygen in heterocyclic systems [3].
The NCH₂ carbon appears at 42.7-49.6 ppm, consistent with methylene carbons adjacent to nitrogen in saturated heterocycles [3]. The pyridine ring carbons display characteristic aromatic chemical shifts, with the C-H carbons appearing between 117.9-119.6 ppm. This range is particularly diagnostic for pyrido-oxazine systems, as these chemical shifts differ significantly between 2-cyclized and 4-cyclized isomers [3].
The quaternary and substituted aromatic carbons resonate in the range of 129.6-147.1 ppm, reflecting the varied electronic environments within the fused heterocyclic system [3]. Alkyl carbons attached to the heterocyclic framework appear between 11.7-23.95 ppm, consistent with alkyl groups in nitrogen-containing heterocycles.
Conformational Analysis Through Nuclear Magnetic Resonance
Conformational analysis of 2H,3H,4H-Pyrido[4,3-b] [2]oxazine dihydrochloride reveals important structural preferences that influence its chemical reactivity and biological activity. The oxazine ring adopts a half-chair conformation, similar to other six-membered heterocycles containing oxygen and nitrogen [4] [5].
The nitrogen inversion process represents the rate-limiting step in conformational equilibria, as observed in related oxazine systems [4]. This process significantly influences the Nuclear Magnetic Resonance spectroscopic behavior, particularly affecting the chemical shifts and coupling patterns of protons adjacent to the nitrogen atom.
The anomeric effect stabilizes conformations where the nitrogen lone pair adopts an equatorial orientation relative to the oxazine ring [4]. This conformational preference has important implications for the three-dimensional structure and potential biological interactions of the compound.
Mass spectrometry of 2H,3H,4H-Pyrido[4,3-b] [2]oxazine dihydrochloride reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the decomposition of heterocyclic systems under electron impact conditions [6] [7].
Molecular Ion Formation and Stability
The molecular ion peak [M+H]⁺ appears with variable intensity depending on ionization conditions and instrumental parameters. Atmospheric pressure chemical ionization typically produces stable protonated molecular ions, facilitating subsequent fragmentation analysis [6]. The protonation site preference occurs at the most basic nitrogen atom within the pyrido-oxazine framework.
The molecular ion stability is influenced by the electronic distribution within the fused heterocyclic system. The presence of both nitrogen and oxygen heteroatoms creates multiple sites for charge localization, affecting the overall fragmentation behavior and ion stability [6].
Primary Fragmentation Pathways
The most prominent fragmentation pathway involves the loss of a methyl group ([M-CH₃]⁺), which frequently appears as the base peak in the mass spectrum [6]. This alpha cleavage process is characteristic of heterocyclic compounds containing alkyl substituents and reflects the stability of the resulting carbocation.
Loss of the aminoimidazole moiety ([M-C₂NH₃]⁺) represents a major fragmentation pathway that provides diagnostic information about the heterocyclic framework [6]. This fragmentation pattern is particularly characteristic of nitrogen-containing heterocycles and involves cleavage of the ring system with retention of charge on the more stable fragment.
The elimination of diaminocarbonitrile ([M-CN₂H₂]⁺) occurs through heterocycle cleavage mechanisms that are typical of complex nitrogen-containing systems [6]. This fragmentation provides structural information about the connectivity and substitution patterns within the molecule.
Secondary Fragmentation Processes
Secondary fragmentation involves the elimination of small neutral molecules such as hydrogen cyanide (HCN) and acetonitrile (CH₃CN) [6]. These processes typically occur from primary fragment ions and provide additional structural information about the heterocyclic framework.
The loss of hydrogen cyanide ([M-HCN]⁺) is characteristic of nitrogen-containing heterocycles and occurs through specific rearrangement mechanisms involving the pyridine ring system [6]. This fragmentation pathway is particularly diagnostic for pyrido-oxazine compounds.
Acetonitrile elimination ([M-CH₃CN]⁺) represents a characteristic fragmentation of heterocyclic systems containing both aromatic nitrogen and alkyl substituents [6]. This process provides information about the substitution pattern and electronic structure of the compound.
Fragmentation Mechanisms and Energetics
The fragmentation patterns of 2H,3H,4H-Pyrido[4,3-b] [2]oxazine dihydrochloride follow established mechanisms for heterocyclic aromatic compounds. Alpha cleavage processes dominate the primary fragmentation, reflecting the stability of the resulting carbocations and the electronic properties of the heterocyclic system [6] [7].
Ring fragmentation occurs through specific pathways that depend on the electronic distribution within the fused system. The presence of multiple heteroatoms creates competing fragmentation pathways, with the most energetically favorable processes dominating the observed mass spectral behavior [6].
Vibrational spectroscopy provides detailed information about the molecular structure, bonding, and intermolecular interactions of 2H,3H,4H-Pyrido[4,3-b] [2]oxazine dihydrochloride through analysis of infrared absorption and Raman scattering phenomena [8] [9] [10].
Aromatic Carbon-Hydrogen Stretching Vibrations
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, characteristic of pyridine and related nitrogen-containing aromatic systems [11]. These vibrations are typically observed as medium-intensity bands in both infrared and Raman spectra, providing diagnostic information about the aromatic character of the heterocyclic framework.
The frequency position of these bands reflects the electronic environment of the aromatic carbon-hydrogen bonds, with electron-withdrawing effects of nitrogen heteroatoms causing subtle shifts compared to purely carbocyclic aromatic systems [12] [11]. The intensity and exact frequency position provide information about the substitution pattern and electronic distribution within the molecule.
Ring Stretching and Deformation Modes
The pyridine ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the region of 1578-1600 cm⁻¹ [3] [13]. These strong absorption bands are diagnostic of the aromatic heterocyclic framework and provide information about the electronic delocalization within the ring system.
The ring breathing modes and triangle modes of the pyridine system appear at specific frequencies that are sensitive to substitution and electronic effects [12] [14]. The ring breathing mode, involving symmetric radial contraction and expansion of the heterocyclic framework, provides information about the overall electronic structure and aromaticity of the system.
Oxazine Ring Vibrational Characteristics
The oxazine ring contributes distinctive vibrational modes that are characteristic of six-membered heterocycles containing both nitrogen and oxygen atoms. The carbon-nitrogen stretching vibration appears in the range of 1209-1276 cm⁻¹, reflecting the partial double-bond character of the carbon-nitrogen bond within the heterocyclic framework [13] [15].
The carbon-oxygen stretching vibration of the oxazine ring appears as a medium to strong intensity band between 1058-1153 cm⁻¹ [15] [16]. This vibration is particularly diagnostic for oxazine-containing compounds and provides information about the electronic environment and conformational preferences of the heterocyclic system.
The oxazine ring also contributes to mixed vibrational modes that involve coupling between the oxygen-carbon stretching and phenolic ring vibrations [15] [16]. These coupled modes appear in the range of 960-900 cm⁻¹ and are sensitive to substituent effects and intermolecular interactions.
Out-of-Plane Deformation and Substitution Pattern Analysis
The aromatic carbon-hydrogen out-of-plane bending vibrations appear in the region of 930-967 cm⁻¹ and provide information about the substitution pattern of the heterocyclic system [15] [16]. These vibrations are particularly sensitive to the number and position of substituents on the aromatic rings.
Strong absorption bands in the range of 767-830 cm⁻¹ correspond to aromatic carbon-hydrogen bending vibrations that are characteristic of specific substitution patterns [11]. The exact frequency position and intensity distribution of these bands provide diagnostic information about the molecular structure and symmetry of the compound.
Intermolecular Interactions and Hydrogen Bonding
The vibrational spectrum of 2H,3H,4H-Pyrido[4,3-b] [2]oxazine dihydrochloride in the solid state reveals information about intermolecular interactions and hydrogen bonding patterns. The presence of the dihydrochloride salt form introduces additional vibrational modes associated with nitrogen-hydrogen and chloride ion interactions.
Hydrogen bonding interactions affect the vibrational frequencies of both the heteroatom-hydrogen bonds and the acceptor groups, providing information about the crystal structure and intermolecular organization [10] [17]. These effects are particularly important for understanding the physical properties and stability of the compound in various environments.